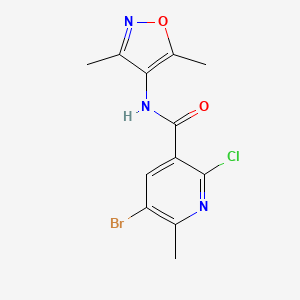

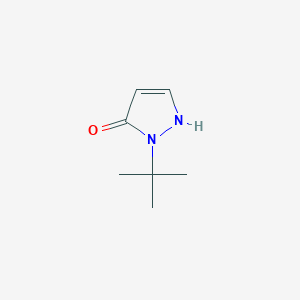

![molecular formula C21H24N4O3S B2970753 2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1208634-62-1](/img/structure/B2970753.png)

2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5,6 heterocycle . The exact structure of “2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide” would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For instance, they can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary widely depending on the specific compound. For instance, the melting point and NMR spectra can provide information about the physical and chemical properties of the compound .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Imidazo[1,2-a]pyridines : Research has demonstrated various methods for the synthesis of imidazo[1,2-a]pyridines, highlighting the compound's importance in organic chemistry. For instance, water-mediated hydroamination and silver-catalyzed aminooxygenation are notable methods for synthesizing methylimidazo[1,2-a]pyridines, showcasing the versatility in synthesizing such complex molecules (Darapaneni Chandra Mohan et al., 2013).

Tetrahydroisoquinoline Synthesis : The synthesis of tetrahydroisoquinolines, including those fused with aromatic sulfonamide, highlights their potential in medicinal chemistry. These compounds have been explored for inducing oxidative stress in cancer cells, indicating their potential as anticancer agents (Ramóna Madácsi et al., 2013).

Medicinal Chemistry and Biological Applications

Anticancer Research : Compounds containing tetrahydroisoquinoline structures have shown promise in medicinal chemistry, particularly in cancer research. Studies have demonstrated that certain derivatives can induce oxidative stress in melanoma and leukemia cells, suggesting their utility in developing anticancer therapies (Ramóna Madácsi et al., 2013).

Synthesis of Bioactive Molecules : The synthesis of bioactive molecules involving imidazo[1,2-a]pyridine derivatives has been explored for various pharmacological screenings. This includes antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the broad spectrum of potential therapeutic applications (Snehal Patel et al., 2009).

Catalysis and Organic Reactions

Catalysis in Organic Synthesis : Imidazo[1,2-a]pyridine compounds have also been utilized in catalysis, demonstrating their role in facilitating various organic reactions. This includes their use in the synthesis of polyhydroquinoline derivatives, highlighting the compound's utility in organic synthesis and its potential for creating diverse chemical entities (N. G. Khaligh, 2014).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the core structure of the compound, are often used as the pharmacodynamic backbones of versatile drugs . They have been used in the development of pharmaceutical candidates for a variety of conditions, including anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-HIV, and anti-tuberculosis .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various chemical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, especially c3-positioned c-c and c-x (o/n/s) bond construction, has attracted widespread attention . This suggests that the compound might interact with biochemical pathways involving these types of bonds.

Pharmacokinetics

The functional group tolerance and high yields achieved in the synthesis of sulfonylmethyl imidazo[1,2-a]pyridines suggest potential bioavailability.

Result of Action

Imidazo[1,2-a]pyridines are often used as the pharmacodynamic backbones of versatile drugs , suggesting that they may have diverse molecular and cellular effects depending on the specific targets and pathways they interact with.

Action Environment

The synthesis of imidazo[1,2-a]pyridines involves various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis , which could potentially be influenced by environmental conditions.

properties

IUPAC Name |

2-methyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-3-12-29(27,28)24-11-9-16-7-8-18(13-17(16)14-24)23-21(26)20-15(2)22-19-6-4-5-10-25(19)20/h4-8,10,13H,3,9,11-12,14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKBSFZTTTZEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(N=C4N3C=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

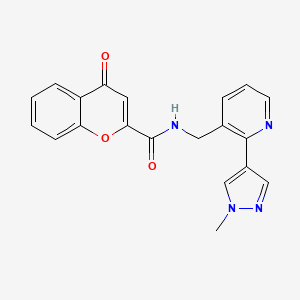

![Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2970675.png)

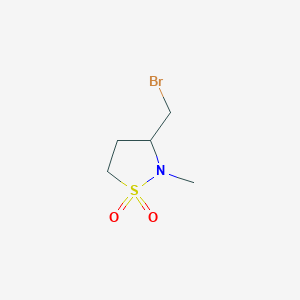

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2970676.png)

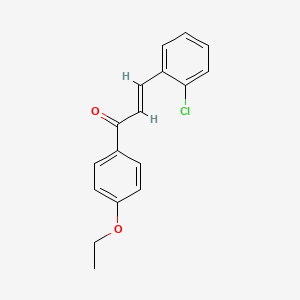

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-dimethylbutanamide](/img/structure/B2970684.png)

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2970689.png)